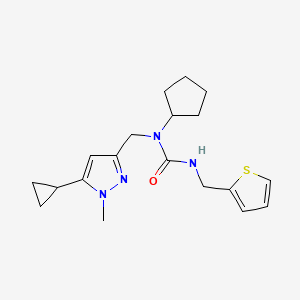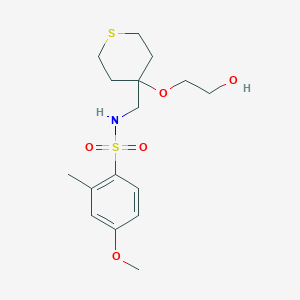
2-(2-甲氧基乙氧基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyethoxy)isonicotinamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a methoxyethoxy group attached to the isonicotinamide structure, which contributes to its unique chemical properties.
科学研究应用
2-(2-Methoxyethoxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is structurally similar to isonicotinamide , which is known to interact with several targets, including ADP-ribosyl cyclase 2 and exotoxin A . These targets play crucial roles in various biological processes, including cellular metabolism and immune response .
Mode of Action
Isonicotinamide is known to bind to its targets and modulate their activity . The specific changes resulting from this interaction would depend on the nature of the target and the context of the biological system.
Biochemical Pathways
Isonicotinamide, a structurally similar compound, has been shown to influence pathways related to cellular metabolism and immune response . The downstream effects of these pathway modulations can include changes in cellular energy production, immune cell activity, and other cellular functions .
Result of Action
Based on its structural similarity to isonicotinamide, it may have similar effects, such as modulating cellular metabolism and immune response .
生化分析
Biochemical Properties
It is known that isonicotinamide, a derivative of nicotinamide, has been used in the pharmaceutical industry
Cellular Effects
Studies on isonicotinamide have shown that it can extend the lifespan of yeast cells by perturbing nucleotide metabolism . It’s unclear if 2-(2-Methoxyethoxy)isonicotinamide has similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Isonicotinamide has been shown to form specific polymorphic forms in certain solvents, driven by hydrogen bonding in solution . Whether 2-(2-Methoxyethoxy)isonicotinamide shares similar properties is yet to be determined.
Temporal Effects in Laboratory Settings
A study on 2-methoxyethanol showed hematological recovery after exposure reduction , suggesting potential temporal effects of related compounds.
Dosage Effects in Animal Models
Isonicotinamide has been shown to have protective effects against abdominal aortic aneurysm in mice .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions . Whether 2-(2-Methoxyethoxy)isonicotinamide is involved in these pathways is yet to be determined.
Transport and Distribution
Active transport is known to be selective and may involve transport against a concentration gradient .
Subcellular Localization
Rna localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)isonicotinamide typically involves the reaction of isonicotinamide with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(2-Methoxyethoxy)isonicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the compound. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Methoxyethoxy)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
相似化合物的比较
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-methoxyethoxy)isonicotinamide
- 2-(2-methoxyethoxy)-N-(1-phenylethyl)isonicotinamide
Uniqueness
2-(2-Methoxyethoxy)isonicotinamide is unique due to its specific methoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
属性
IUPAC Name |
2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOYCTJIOFKMNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
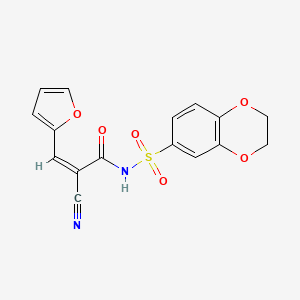
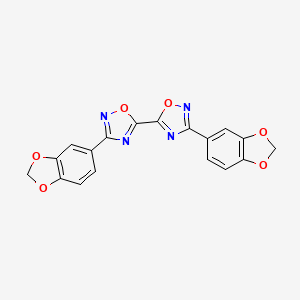

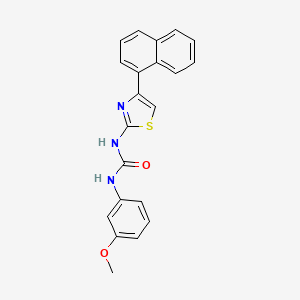
![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)
![6,6-dimethyl-9-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2412836.png)
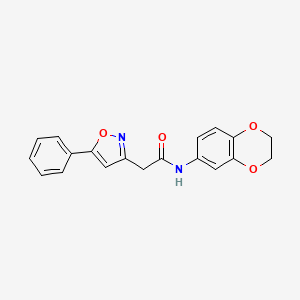
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)
![[2-(1-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B2412845.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)
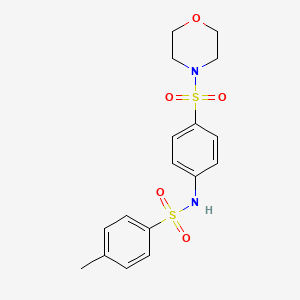
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)
